molecular formula C13H11N3O2S B2565597 methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate CAS No. 338419-82-2

methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate

Cat. No.: B2565597
CAS No.: 338419-82-2
M. Wt: 273.31
InChI Key: SLGKQRWFPYWLMQ-UHFFFAOYSA-N
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Description

Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate is a heterocyclic compound featuring a pyrimidoindole core fused with a thioether-linked methyl acetate moiety. The compound’s synthesis typically involves nucleophilic substitution reactions, where the sulfanyl group bridges the pyrimidoindole core and the ester functionality, as seen in structurally related analogues .

Properties

IUPAC Name

methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-18-10(17)6-19-13-12-11(14-7-15-13)8-4-2-3-5-9(8)16-12/h2-5,7,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGKQRWFPYWLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate typically involves the reaction of 5H-pyrimido[5,4-b]indole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Key Reaction Mechanisms

  • Sulfanyl Group Reactivity : The sulfanyl (-S-) group participates in nucleophilic substitution or oxidation. For instance, oxidation with peroxides converts it to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group, altering biological activity .

  • Ester Hydrolysis : The methyl ester undergoes saponification to yield the carboxylic acid under basic conditions.

Table 2: Functional Group Transformations

ReactionConditionsProductReference
OxidationH₂O₂, acetic acidSulfinyl/Sulfonyl derivative
HydrolysisNaOH, aqueous ethanolSodium salt of carboxylic acid

Characterization Techniques

  • NMR Spectroscopy : Confirm the structure via proton NMR, highlighting shifts for the sulfanyl group (~δ 4.7–4.8 ppm, d) and aromatic protons (~δ 7.3–8.1 ppm) .

  • Mass Spectrometry : Verify the molecular formula (C₁₅H₁₃N₃O₂S for the methyl ester).

Table 3: Spectroscopic Data (Exemplar)

FeatureValueReference
¹H NMR (sulfanyl CH₂)δ 4.7–4.8 (d, J = 7 Hz)
IR (C=O ester)~1680–1700 cm⁻¹

Structural Modifications and SAR Trends

  • Sulfanyl Group Variants : Replacement of sulfur with oxygen or nitrogen (e.g., oxo or amino groups) drastically reduces TLR4 agonist activity, emphasizing the sulfanyl group’s critical role .

  • Ester Chain Length : Short alkyl esters (e.g., methyl) maintain TLR4 activation while reducing cytotoxicity compared to bulkier substituents .

Table 4: SAR Trends for Sulfanyl Derivatives

ModificationActivity (TLR4 Agonism)CytotoxicityReference
Sulfanyl (original)HighModerate
Oxygen analogLowReduced
Methyl esterPreservedLower

Scientific Research Applications

Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pyrimido[5,4-b]indole scaffold allows for extensive structural modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison of Pyrimidoindole Derivatives
Compound Name (CAS/Identifier) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate Methyl ester, sulfanyl linker C₁₃H₁₁N₃O₂S 273.31 Not explicitly reported -
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (536712-06-8) Ethyl ester, 4-fluorophenyl, oxo group at position 4 C₂₀H₁₅FN₃O₃S 408.41 Higher lipophilicity (XLogP3: ~3.5 estimated)
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide (537667-86-0) Acetamide, 3-methyl, 4-methylphenyl substituent C₂₀H₁₈N₄O₂S 390.45 Increased hydrogen bonding (H-bond donors: 2)
Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (536712-03-5) Furan-2-carboxylate, 4-fluorophenyl, extended sulfanylmethyl linker C₂₃H₁₆FN₃O₄S 449.45 High XLogP3 (4.7), complex topology
2-Amino-5-(phenylsulfanyl)-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one (1UE) Amino group, phenylsulfanyl, oxo group at position 4 C₁₆H₁₂N₄OS 308.35 Polar surface area: 113 Ų
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one (537668-62-5) Azepan-1-yl (7-membered ring), oxoethyl linker, phenyl substituent C₂₅H₂₃N₅O₂S 469.55 Enhanced conformational flexibility

Key Findings and Functional Implications

Ester vs. Amide Functionality: The methyl/ethyl ester derivatives (e.g., 536712-06-8) exhibit higher lipophilicity compared to acetamide analogues (e.g., 537667-86-0), which may influence membrane permeability and bioavailability .

The azepan-1-yl group in 537668-62-5 introduces conformational flexibility, which could modulate binding kinetics .

Oxo Group at Position 4 :

  • Compounds with a 4-oxo group (e.g., 536712-06-8, 1UE) demonstrate structural similarity to purine derivatives, hinting at nucleotide-like binding mechanisms .

Biological Activity

Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate is a compound belonging to the indole derivative family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and potential applications in medicine and research.

  • Molecular Formula : C13H11N3O2S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 338419-82-2

This compound exhibits a complex structure that contributes to its unique biological properties. Its synthesis typically involves the reaction of 5H-pyrimido[5,4-b]indole with methyl bromoacetate under basic conditions, commonly utilizing solvents like dimethylformamide at elevated temperatures .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can modulate the activity of enzymes or receptors, leading to various biological effects. The detailed pathways involved depend on the specific context and biological system being studied .

Antimicrobial and Anticancer Properties

Research indicates that compounds within the pyrimidoindole class, including this compound, exhibit significant antimicrobial and anticancer activities. A study evaluated a range of pyrimidoindoles for their ability to prolong NF-κB activation in human monocytic THP-1 cells, identifying several candidates with promising immunomodulatory effects .

Immunomodulation

The compound has been investigated for its role as an immunomodulator. It enhances immune responses by prolonging TLR4-mediated NF-κB signaling without directly activating TLR4 itself. This characteristic positions it as a potential adjuvant in vaccine formulations .

Case Studies and Research Findings

  • NF-κB Activation Study :
    • A high-throughput screening (HTS) identified this compound as a compound that enhances LPS-induced NF-κB signaling in THP-1 cells.
    • The study screened over 166,000 compounds, revealing that certain pyrimidoindoles could enhance antibody responses when used as coadjuvants in vivo .
  • Stem Cell Expansion :
    • Related compounds have shown efficacy in promoting the expansion of hematopoietic stem cells (HSCs). For instance, UM171, a structurally similar derivative, was noted for its ability to stimulate HSC expansion ex vivo in immunocompromised mice .
    • This suggests potential applications in regenerative medicine and stem cell therapies.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, ImmunomodulatoryProlongs NF-κB signaling without direct activation
UM171HSC ExpansionTargets primitive HSCs for enhanced differentiation
Other Pyrimidine DerivativesVaries widelyStructural diversity leads to varied activities

Q & A

Q. What are the optimal synthetic routes for methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate, considering yield and purity?

  • Methodological Answer : A hybrid approach combining computational reaction path searches (e.g., quantum chemical calculations) and Design of Experiments (DOE) is recommended. Computational tools can predict feasible reaction pathways by evaluating activation energies and intermediates, while DOE minimizes experimental trials by identifying critical variables (e.g., temperature, catalyst loading) . For example, multi-step protocols involving nucleophilic substitution at the pyrimidine sulfur center, followed by esterification, should be optimized using response surface methodology (RSM) to maximize yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. The sulfanyl (S-) and pyrimidoindole moieties require 1H^1H- and 13C^13C-NMR analysis, with emphasis on chemical shifts in the δ 7.5–8.5 ppm range for aromatic protons and δ 160–170 ppm for carbonyl groups . High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictory bioactivity data from different in vitro studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). Researchers should:
  • Standardize protocols using guidelines from pharmacological compendia (e.g., harmonized IC50 measurement conditions) .
  • Perform meta-analysis with multivariate regression to isolate confounding variables (e.g., dimethyl sulfoxide (DMSO) concentration affecting solubility) .
  • Cross-validate results using structural analogs (e.g., fluorophenyl or sulfonyl derivatives) to assess scaffold-specific trends .

Q. What computational strategies predict the reactivity of the sulfanyl group in nucleophilic or oxidative environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model sulfur-centered reactivity. Key parameters include:
  • Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent effects via polarizable continuum models (PCM) to simulate aqueous or organic environments .
  • Transition state analysis for oxidation pathways (e.g., sulfoxide formation) using intrinsic reaction coordinate (IRC) calculations .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (AST) protocols should include:
  • Forced degradation studies (pH 1–13, 40–80°C) monitored via HPLC to identify degradation products (e.g., ester hydrolysis or sulfur oxidation) .
  • Kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life at standard storage conditions .
  • Mass balance analysis to correlate degradation pathways with structural changes .

Q. What methodologies are recommended for studying its interaction with biological targets (e.g., kinases or DNA)?

  • Methodological Answer :
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to kinase ATP-binding pockets, focusing on pyrimidoindole stacking interactions .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized target proteins .
  • Fluorescence polarization assays : Monitor DNA intercalation using ethidium bromide displacement .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during bioassays?

  • Methodological Answer :
  • Employ co-solvent systems (e.g., ≤1% DMSO or cyclodextrin inclusion complexes) validated for cell viability .
  • Use dynamic light scattering (DLS) to assess nanoparticle formulations for enhanced delivery .

Q. What strategies mitigate side reactions during functionalization of the pyrimidoindole core?

  • Methodological Answer :
  • Protect reactive sites (e.g., ester groups) with tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups prior to sulfanyl substitution .
  • Use flow chemistry to control exothermic reactions and reduce byproduct formation .

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